(2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a furan ring, and two chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction between a furan-2-carbaldehyde and the thiazolidinone intermediate.
Addition of Chlorophenyl Groups: The chlorophenyl groups are introduced via a nucleophilic substitution reaction, where the chlorophenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of certain bacteria and fungi.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis. In its anticancer activity, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **(2E,5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has different applications compared to the thiazolidinone derivative.
Cetylpyridinium chloride: This compound is used as an antimicrobial agent and has a different mechanism of action compared to the thiazolidinone derivative.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-14-6-2-1-5-13(14)17-10-9-12(26-17)11-18-19(25)24-20(27-18)23-16-8-4-3-7-15(16)22/h1-11H,(H,23,24,25)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHVMDGRIHIOW-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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